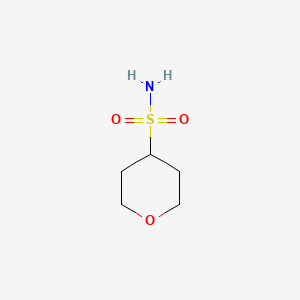

Oxane-4-sulfonamide

Descripción

Contextualization within the Sulfonamide Class of Compounds

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone in drug design and development. Its favorable physicochemical properties, such as hydrogen bonding capacity, polarity, and metabolic stability, make it a versatile component in creating bioactive molecules. thieme-connect.com

The journey of sulfonamides began with the discovery of prontosil, the first commercially available antibacterial agent. This discovery ushered in the era of chemotherapy and highlighted the therapeutic potential of synthetic compounds. The active component of prontosil, sulfanilamide, became the parent compound for a vast array of sulfa drugs. The development of these drugs was a landmark in medicine, providing effective treatments for previously life-threatening bacterial infections.

The versatility of the sulfonamide scaffold has led to the discovery of derivatives with a wide range of pharmacological activities beyond their initial antibacterial use. mdpi.com These activities are often achieved by modifying the substituents on the sulfonamide nitrogen and the aromatic ring.

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. As bacteria are unable to utilize exogenous folate, this inhibition halts their growth and replication. This mechanism of action is a classic example of antimetabolite therapy. While resistance has become a challenge, sulfonamides, often in combination with other drugs like trimethoprim, remain in use for treating various bacterial infections. Research continues to explore novel sulfonamide derivatives to overcome resistance mechanisms.

The sulfonamide moiety has been incorporated into various antiviral agents. mdpi.com These compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. The mechanisms of action are diverse and can involve the inhibition of viral enzymes such as proteases and reverse transcriptases. The development of sulfonamide-based antivirals is an active area of research, with a focus on designing compounds with high potency and selectivity. acs.org

Sulfonamides have emerged as a promising class of compounds in anticancer research. mdpi.comresearchgate.net Their antitumor activity is attributed to various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, and the disruption of microtubule polymerization. Several sulfonamide-containing drugs are used in cancer chemotherapy, and ongoing research is focused on developing new derivatives with improved efficacy and reduced side effects. For instance, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have been synthesized and investigated for their anticancer activity against NCI-60 cancer cell lines. researchgate.net

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. Sulfonamides are potent inhibitors of CAs and are used in the treatment of glaucoma, edema, and epilepsy. The development of isoform-selective CA inhibitors is a major goal in this field to minimize side effects and enhance therapeutic efficacy.

Interactive Data Tables

Table 1: Pharmacological Applications of Sulfonamide Derivatives

| Therapeutic Area | Mechanism of Action | Examples of Research Findings |

| Antibacterial | Inhibition of dihydropteroate synthase (DHPS) | Effective against various Gram-positive and Gram-negative bacteria. |

| Antiviral | Inhibition of viral enzymes (e.g., protease, reverse transcriptase) | Development of agents against HIV, HCV, and influenza. mdpi.com |

| Anticancer | Carbonic anhydrase inhibition, microtubule disruption | Novel sulfonamides show significant growth inhibition in cancer cell lines. researchgate.net |

| Carbonic Anhydrase Inhibition | Direct binding to the zinc ion in the active site of the enzyme | Used in the treatment of glaucoma, edema, and epilepsy. |

Table 2: Chemical Properties of Oxane-4-sulfonamide

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃S | uni.luchemsrc.com |

| Molecular Weight | 165.21 g/mol | chemsrc.com |

| InChIKey | KHNSAYUHYIAYEZ-UHFFFAOYSA-N | uni.lu |

| CAS Number | 1058131-55-7 | chemsrc.com |

The Ascendant Role of this compound in Modern Drug Discovery

The this compound scaffold has emerged as a significant area of interest in modern chemical and pharmaceutical research. This unique structural motif, which combines a saturated six-membered oxane ring with a sulfonamide functional group, offers a compelling platform for the development of novel therapeutic agents. The sulfonamide group itself is a well-established pharmacophore, present in a wide array of drugs with diverse biological activities, including antibacterial, diuretic, antihypertensive, and anticancer properties. mdpi.comajchem-b.comnih.gov The incorporation of the oxane ring introduces specific stereochemical and physicochemical properties that can profoundly influence a molecule's biological profile. nih.govnih.govontosight.ai This has led to dedicated research into this compound and its derivatives, exploring their potential across a broad spectrum of therapeutic applications.

Enzyme Inhibition Beyond Carbonic Anhydrase

While sulfonamides are renowned for their potent inhibition of carbonic anhydrase, derivatives of this compound have demonstrated inhibitory activity against a variety of other clinically relevant enzymes. ajchem-b.com

Protease, AChE, BChE, LpxC, NAAA, and Aurora Kinases: Research has shown that sulfonamide-containing compounds can inhibit various enzymes. For example, certain sulfonamide derivatives have been investigated as inhibitors of proteases, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are implicated in conditions like Alzheimer's disease. mdpi.commdpi.comresearchgate.netmhmedical.comdergipark.org.tr Additionally, the sulfonamide scaffold has been explored for its potential to inhibit LpxC, an enzyme crucial for bacterial viability, N-acylethanolamine acid amidase (NAAA), a target for inflammatory conditions, and Aurora kinases, which are involved in cell division and are targets for cancer therapy. nih.govacs.orgacs.org The specific substitution patterns on the oxane and sulfonamide moieties are critical in determining the potency and selectivity of enzyme inhibition.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic potential of compounds incorporating the sulfonamide group is well-documented. ajol.inforesearchgate.net

Mechanism of Action: The anti-inflammatory effects of many sulfonamide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. acs.org By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are mediators of inflammation and pain. acs.org Some oxadiazole-containing sulfonamide derivatives have shown excellent anti-inflammatory activity, in some cases surpassing that of the standard drug diclofenac (B195802) in preclinical studies. ajol.info The analgesic, or pain-relieving, properties of these compounds are often a direct consequence of their anti-inflammatory action. researchgate.netresearchgate.netwikipedia.org

Antidiabetic Applications

Sulfonamide-based compounds, particularly the sulfonylureas, have long been a cornerstone in the management of type 2 diabetes. slideshare.netijper.org

Therapeutic Potential: The primary mechanism of action for sulfonylureas is the stimulation of insulin (B600854) release from pancreatic β-cells. ijper.org Research into novel sulfonamide derivatives, including those with heterocyclic components like oxadiazoles, continues to yield compounds with significant antidiabetic potential. ajol.infoijper.orgresearchgate.net Some of these newer agents have demonstrated promising results in preclinical models, suggesting they could be valuable leads for the development of future antidiabetic therapies. ijper.orgnih.gov

Other Noteworthy Biological Activities

The versatility of the sulfonamide scaffold, when combined with the unique properties of the oxane ring, has led to the discovery of a wide range of other biological activities.

Diverse Applications: Studies have revealed that various sulfonamide derivatives possess antiepileptic, antihypertensive, diuretic, antiprotozoal, antioxidant, and immunomodulatory properties. mdpi.comajol.inforesearchgate.nettsijournals.comhres.canih.govnih.govderangedphysiology.com For instance, some sulfonamides act as diuretics by affecting electrolyte reabsorption in the kidneys, leading to an antihypertensive effect. hres.camedcentral.comhres.ca The anticonvulsant activity of certain sulfonamides has been demonstrated in various preclinical models of epilepsy. nih.govnih.gov Furthermore, antioxidant and immunomodulatory effects have also been reported for some sulfonamide-based compounds. ajol.infotsijournals.com

Rationale for Dedicated Research on this compound

Uniqueness of the Oxane Ring System in Sulfonamide Scaffolds

The incorporation of an oxane ring into a sulfonamide structure is a strategic design choice in medicinal chemistry. nih.govnih.govacs.org

Physicochemical Advantages: The oxane ring, being a saturated heterocycle, imparts a distinct three-dimensionality to the molecule. nih.govnih.gov This is a desirable feature in modern drug design as it can lead to higher target selectivity and improved pharmacokinetic profiles. nih.gov The presence of the oxygen atom in the oxane ring can also influence the molecule's polarity, solubility, and metabolic stability. nih.govacs.org These properties are crucial for a drug candidate's success, and the oxane ring provides a valuable tool for fine-tuning them. nih.govacs.org

Potential for Novel Therapeutic Applications

The unique combination of the established pharmacological properties of the sulfonamide group and the advantageous physicochemical characteristics of the oxane ring creates a fertile ground for the discovery of new medicines.

Future Directions: The this compound scaffold serves as a versatile template that can be chemically modified to create large libraries of compounds for high-throughput screening. researchgate.net This allows for the exploration of a vast chemical space and increases the probability of identifying novel drug candidates with improved efficacy and safety profiles. The ongoing research into this compound derivatives holds the promise of delivering new treatments for a wide range of diseases, from common inflammatory conditions to life-threatening infections and cancers. sci-hub.se

Antidiabetic Applications

Rationale for Dedicated Research on this compound

Contribution to Structure-Activity Relationship (SAR) Studies of Heterocyclic Sulfonamides

The this compound moiety makes a significant contribution to the structure-activity relationship (SAR) studies of various classes of therapeutic agents. The oxane ring is more than a simple linker; its oxygen atom can act as a hydrogen bond acceptor, and its stable chair conformation provides a rigid scaffold that can orient substituents in a precise manner to optimize binding with a target protein. In SAR studies, comparing oxane-containing compounds with their carbocyclic (cyclohexane) or other heterocyclic (e.g., thiomorpholine, piperidine) analogues helps researchers to understand the role of the heteroatom in molecular recognition and pharmacological activity. vulcanchem.com The replacement of an oxygen atom with sulfur, as in thiomorpholine, for instance, alters ring conformation, lipophilicity, and electronic properties, providing valuable insights into the specific requirements of a drug-receptor binding pocket. vulcanchem.com

The strategic incorporation of the oxane ring has been pivotal in the SAR of numerous enzyme inhibitors. In the development of inhibitors for UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in Gram-negative bacteria, a tetrahydropyran-based scaffold was identified as a potent starting point. nih.govresearchgate.net Crystallographic studies confirmed that the tetrahydropyran (B127337) ring participated in crucial hydrogen bonds and van der Waals interactions within the enzyme's active site. nih.gov Systematic optimization and SAR studies revealed how modifications to the scaffold influenced antibacterial activity.

For example, in the development of HIV protease inhibitors, the tetrahydropyran ring was explored as a P2 ligand. nih.gov Its flexibility, compared to the smaller bis-tetrahydrofuran (bis-THF) moiety in the drug Darunavir, was hypothesized to better accommodate enzyme mutations. nih.gov This led to the identification of highly potent inhibitors. The significance of the cyclic ether oxygen was highlighted by comparing an analogue where the oxygen was replaced by a methylene (B1212753) group, which resulted in a drastic loss of antiviral activity, likely due to the loss of a key hydrogen bond. nih.gov Further SAR studies showed that modifications to the P2' sulfonamide portion of these tetrahydropyran-containing molecules could significantly enhance potency. nih.gov

| Compound | P2 Moiety | P2' Moiety Modification | Ki (nM) | EC50 (nM) |

|---|---|---|---|---|

| 10 | Tetrahydrofuran (B95107) | 4-aminosulfonamide | 0.14 | 8 |

| 11 | Cyclopentane | 4-aminosulfonamide | 5.3 | >1000 |

| 12 | Tetrahydrofuran | 4-hydroxymethyl | 0.0045 | 1.8 |

| 33 (GRL-0476) | Tetrahydropyran | 4-aminosulfonamide | 0.0027 | 0.5 |

Conversely, the contribution of the oxane ring is highly context-dependent, and its inclusion is not universally beneficial. In a study on PI4KIIIα inhibitors, the replacement of a benzene (B151609) "tail" part of the molecule with a tetrahydropyran group led to a reduction in inhibitory potency, demonstrating that for some targets, the specific interactions provided by an aromatic system are preferred. nih.gov

In the pursuit of Nek2 kinase inhibitors, a series of 6-ethynylpurines with a 2-arylamino side chain bearing different functional groups were synthesized. rsc.org While carboxamides and primary sulfonamides were explored, the N,N-dimethylsulfonamide analogue showed significantly improved potency, which may be related to its physicochemical properties. rsc.org This highlights how substitutions on the sulfonamide portion, often linked to a heterocyclic core, are critical for modulating activity.

| Compound | Substituent on 2-Arylamino Ring | Nek2 IC50 (µM) |

|---|---|---|

| 87 | Primary sulfonamide | 0.130 |

| 88 | N,N-dimethylsulfonamide | 0.010 |

Structure

3D Structure

Propiedades

IUPAC Name |

oxane-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNSAYUHYIAYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058131-55-7 | |

| Record name | oxane-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Oxane 4 Sulfonamide and Its Derivatives

Foundational Synthetic Routes for Sulfonamides

The construction of the sulfonamide bond (R-SO₂-NR'R'') is a well-established transformation in organic synthesis, with several reliable methods at the disposal of chemists. These foundational routes provide the basis for the synthesis of a vast array of sulfonamide derivatives.

Amidation Reactions with Sulfonyl Chlorides

The most traditional and widely employed method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine. Current time information in Bangalore, IN.rsc.orgontosight.ai This reaction, a form of nucleophilic acyl substitution at a sulfur center, typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270) or triethylamine (B128534). ontosight.ai The process is generally high-yielding and applicable to a wide range of substrates. Current time information in Bangalore, IN. However, the synthesis of the requisite sulfonyl chlorides can be challenging and often involves harsh reagents like chlorosulfonic acid, which may not be suitable for complex or sensitive molecules. Current time information in Bangalore, IN.nih.gov

Table 1: Key Features of Amidation with Sulfonyl Chlorides

| Parameter | Description | References |

| Reactants | Sulfonyl chloride, Primary or secondary amine | Current time information in Bangalore, IN.rsc.orgontosight.ai |

| Conditions | Basic (e.g., pyridine, triethylamine) | ontosight.ai |

| Advantages | High yields, Broad substrate scope | Current time information in Bangalore, IN. |

| Disadvantages | Harsh conditions for sulfonyl chloride synthesis | Current time information in Bangalore, IN.nih.gov |

Oxidation of Thiols and Sulfenamides

An alternative strategy to sulfonamides involves the oxidation of more reduced sulfur-containing precursors, such as thiols and sulfenamides. The direct oxidative coupling of thiols and amines has emerged as a powerful method, streamlining the synthetic sequence and reducing waste. organic-chemistry.orgresearchgate.net This approach avoids the pre-formation of reactive sulfonyl chlorides. Various oxidizing agents can be employed, and in some cases, the reaction can be catalyzed by metals. Current time information in Bangalore, IN.organic-chemistry.org For instance, the oxidation of thiols with N-chlorosuccinimide (NCS) in the presence of an amine can directly yield sulfonamides. nih.gov Another route involves the oxidation of sulfenamides, which themselves can be prepared from thiols. researchgate.netchemsrc.com

Metal-Catalyzed Sulfonamidation Approaches

In recent years, transition metal-catalyzed reactions have provided milder and more efficient pathways to sulfonamides. nih.govbldpharm.comrsc.org These methods often allow for the use of less reactive starting materials and can exhibit high functional group tolerance. Palladium-catalyzed reactions, for example, have been developed for the sulfonamidation of aryl nonaflates. ucl.ac.uk Copper-catalyzed approaches have also been reported, such as the coupling of aryl boronic acids with amines and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov Furthermore, metal catalysts, including rhodium, ruthenium, and palladium, have been utilized in the direct C-H sulfonamidation of (hetero)aromatic compounds with sulfonyl azides, offering a direct route to N-(hetero)aryl sulfonamides. acs.org

Electrochemical Synthesis of Sulfonamides

Electrochemical methods represent a green and increasingly popular approach to sulfonamide synthesis. nih.gov These reactions are driven by electricity, often avoiding the need for chemical oxidants or catalysts. nih.govresearchgate.net A notable example is the electrochemical oxidative coupling of readily available thiols and amines to form the sulfonamide bond. nih.gov This method is environmentally benign, with hydrogen gas often being the only byproduct. nih.gov Electrochemical synthesis can be performed under mild conditions and has been shown to be applicable to a diverse range of substrates, including the functionalization of amino acids without racemization. nih.gov Another electrochemical approach involves the generation of sulfinyl radicals from sulfinic acid salts, which then react with amines to form sulfonamides. researchgate.net More recent developments have demonstrated the electrochemical synthesis of sulfonamides in a continuous flow setup, using SO₂ stock solutions and avoiding less atom-economic sulfur dioxide surrogates. nih.gov

Formal SO₂ Insertion into C-N Bonds

A conceptually novel and powerful strategy for the synthesis of primary sulfonamides involves the formal insertion of sulfur dioxide (SO₂) into a carbon-nitrogen (C-N) bond of a primary amine. researchgate.netacs.orgthermofisher.com This method effectively converts an amine into a sulfonamide without the need for pre-activation. researchgate.netacs.org A key reagent in this transformation is often an anomeric amide, which facilitates the cleavage of the C-N bond and delivers the nitrogen atom to the final product after SO₂ incorporation. researchgate.netacs.orgthermofisher.com This approach is notable for its tolerance of a wide array of functional groups and its applicability in automated high-throughput synthesis. researchgate.netacs.org Mechanistic studies suggest that the reaction can proceed through an isodiazene radical chain mechanism, generating a sulfinate intermediate that then reacts to form the S-N bond. researchgate.netacs.org

Specific Synthesis of Oxane-4-sulfonamide Core Structure

The synthesis of the this compound core structure, while not extensively detailed in dedicated publications, can be logically approached by combining established synthetic principles with the chemistry of the tetrahydropyran (B127337) ring system. The most direct route involves the preparation of a key intermediate, oxane-4-sulfonyl chloride (also known as tetrahydropyran-4-sulfonyl chloride), followed by its reaction with an amine.

The precursor, tetrahydropyran-4-sulfonyl chloride, is a commercially available reagent, which simplifies the synthesis significantly. Its availability implies that scalable synthetic routes to this intermediate exist, likely starting from precursors like tetrahydropyran-4-ol or other functionalized tetrahydropyrans.

A plausible synthetic sequence for this compound would be:

Preparation of Tetrahydropyran-4-sulfonyl Chloride: While commercially available, this intermediate can be synthesized from tetrahydropyran-4-thiol. The thiol can be oxidized in the presence of a chlorinating agent, such as chlorine in aqueous acid, to form the sulfonyl chloride. This is analogous to the general preparation of sulfonyl chlorides from thiols.

Amidation: The prepared or purchased tetrahydropyran-4-sulfonyl chloride can then be reacted with ammonia (B1221849) or a primary/secondary amine in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane. ontosight.ai This nucleophilic substitution reaction at the sulfonyl group would yield the desired this compound or its N-substituted derivatives.

Research on related structures provides further support for this synthetic strategy. For instance, the synthesis of tetrahydropyran-based inhibitors of LpxC involved the preparation of a functionalized tetrahydropyran core which was then elaborated. researchgate.net This demonstrates the feasibility of performing various chemical transformations on the tetrahydropyran ring to install desired functional groups.

Table 2: Proposed Synthesis of this compound

| Step | Reaction | Reactants | Key Intermediate/Product | References |

| 1 | Sulfonyl Chloride Formation | Tetrahydropyran-4-thiol, Oxidizing/Chlorinating Agent | Tetrahydropyran-4-sulfonyl chloride | |

| 2 | Amidation | Tetrahydropyran-4-sulfonyl chloride, Amine (e.g., NH₃) | This compound | ontosight.ai |

This two-step approach, leveraging the foundational amidation reaction of sulfonyl chlorides, represents a direct and reliable method for accessing the this compound core structure for further investigation and development in various scientific fields.

Strategies for Incorporating the Tetrahydropyran (Oxane) Moiety

The construction of the tetrahydropyran ring is a foundational step in the synthesis of this compound. Several methods are employed to create this saturated heterocyclic system, often starting from commercially available precursors.

One of the most direct routes to a key intermediate, tetrahydropyran-4-one, is through the hydrogenation of pyran-4-one or dihydropyran-4-one. organic-chemistry.org This reduction can be carried out using various catalytic systems. For instance, the reduction of pyran-4-one can be achieved in a mixed solvent system of an aprotic solvent and an alcohol, or in a hydrophobic solvent in the presence of a dehydrated metal catalyst. organic-chemistry.org

Another common strategy involves the cyclization of acyclic precursors. For example, the Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by agents like phosphomolybdic acid, can yield highly substituted tetrahydropyran-4-ol derivatives. These can then be oxidized to the corresponding ketone.

Furthermore, the Maitland-Japp reaction offers a pathway to highly functionalized dihydropyran-4-ones, which can be subsequently reduced stereoselectively to tetrahydropyran-4-ones. researchgate.net This method allows for the introduction of various substituents on the oxane ring at an early stage.

A key intermediate for introducing the sulfonamide group at the 4-position is tetrahydropyran-4-amine. This amine is commonly synthesized via the reductive amination of tetrahydropyran-4-one. researchgate.netrsc.org This reaction can be performed using reagents such as ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride. nih.gov An alternative approach involves the reaction of a 4-substituted tetrahydropyran with a hydrazine, followed by decomposition of the resulting 4-hydrazinotetrahydropyran compound. nih.gov

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The formation of the sulfonamide bond, typically through the reaction of an amine with a sulfonyl chloride, is a key step where optimization is critical.

Several factors influence the efficiency of sulfonylation reactions:

Temperature and Pressure: Increasing the reaction temperature can enhance the reaction rate, but may also lead to the formation of byproducts and reduced selectivity. The reaction pressure can also be a significant factor, especially when dealing with gaseous reactants.

Solvents: The choice of solvent is critical as it can affect the reactivity of both the sulfonating agent and the amine, as well as the solubility of reactants and products. Common solvents for sulfonamide synthesis include dichloromethane, chloroform, and acetonitrile (B52724). tandfonline.com

Catalysts and Additives: The use of catalysts, such as boron trifluoride or aluminum chloride, can increase the reaction rate and selectivity. Bases like triethylamine or pyridine are often used to scavenge the HCl produced during the reaction of amines with sulfonyl chlorides. vulcanchem.com

Recent advancements have introduced novel reagents and methods to improve sulfonamide synthesis. For example, the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) allows for the synthesis of primary sulfonamides from Grignard or organolithium reagents under mild conditions, offering an alternative to the traditional use of sulfonyl chlorides and ammonia. nih.gov Electrochemical methods, involving the oxidative coupling of amines and thiols, also present a green and efficient alternative. jst.go.jp

The table below summarizes hypothetical reaction conditions for the synthesis of a primary this compound from tetrahydropyran-4-amine and a generic sulfonyl chloride, highlighting key parameters for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran (B95107) |

| Base | Triethylamine | Pyridine | Potassium Carbonate |

| Temperature | Room Temperature | 0 °C to RT | Reflux |

| Reaction Time | 12 hours | 24 hours | 8 hours |

| Reactant Ratio | 1:1.1 (Amine:Sulfonyl Chloride) | 1:1.2 (Amine:Sulfonyl Chloride) | 1:1 (Amine:Sulfonyl Chloride) |

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is essential for exploring structure-activity relationships (SAR) and developing compounds with improved therapeutic profiles. Derivatization can occur at the sulfonamide nitrogen, on the oxane ring itself, or through the introduction of other functional groups.

Strategies for Derivatization at the Sulfonamide Nitrogen

The sulfonamide nitrogen provides a key handle for derivatization, allowing for the introduction of a wide variety of substituents. N-alkylation and N-arylation are the most common strategies.

N-alkylation: This can be achieved by reacting the primary this compound with alkyl halides in the presence of a base. organic-chemistry.org More advanced methods include the use of alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on iridium or iron, through a "borrowing hydrogen" methodology. nih.govionike.com

N-arylation: The introduction of aryl groups at the sulfonamide nitrogen can be accomplished through copper-catalyzed coupling with arylboronic acids. nih.gov This method is generally mild and tolerates a range of functional groups. Nickel-catalyzed cross-coupling reactions with (hetero)aryl chlorides have also been developed. researchgate.net

The following table provides examples of reagents that can be used for the derivatization of the sulfonamide nitrogen.

| Derivatization Strategy | Reagent Class | Example Reagent |

| N-Alkylation | Alkyl Halide | Benzyl bromide |

| N-Alkylation | Alcohol | Benzyl alcohol |

| N-Arylation | Arylboronic Acid | Phenylboronic acid |

| N-Arylation | Aryl Halide | 4-Chloropyridine |

Modifications of the Oxane Ring System

Modifying the tetrahydropyran ring can significantly impact the biological activity and pharmacokinetic properties of the molecule. These modifications can involve the introduction of substituents or alterations to the ring structure itself.

Research on LpxC inhibitors has demonstrated that modifications to the tetrahydropyran ring are a key strategy for improving potency and selectivity. nih.gov For example, introducing substituents at various positions on the ring can lead to new interactions with the target protein. The synthesis of such substituted tetrahydropyran cores can be achieved through multi-step sequences starting from functionalized acyclic precursors or by modifying existing tetrahydropyran rings. researchgate.netresearchgate.net

Stereoselective synthesis is often crucial, as the spatial arrangement of substituents on the oxane ring can be critical for biological activity. acs.org Methods like catalytic, highly diastereo- and enantioselective synthesis using sequential Henry and oxa-Michael reactions have been developed to produce specific stereoisomers of substituted tetrahydropyrans. acs.org

Introduction of Diverse Substituents for SAR Studies

The systematic introduction of diverse substituents is a cornerstone of structure-activity relationship (SAR) studies, aiming to understand how different chemical groups influence the biological activity of the lead compound. For this compound derivatives, substituents can be introduced on the oxane ring, at the sulfonamide nitrogen, or as part of a larger appended moiety.

SAR studies on sulfonamide-based inhibitors have shown that the nature and position of substituents can dramatically affect potency and selectivity. jst.go.jpopenaccesspub.org For example, in carbonic anhydrase inhibitors, small aromatic sulfonamides benefit from hydrogen bond acceptors at the para or meta positions. nih.gov The introduction of heterocyclic rings can lead to additional stabilizing interactions within the enzyme's active site. nih.gov

In the context of antibacterial agents, the length of an alkyl chain attached to a sulfonamide-containing molecule can be optimized to enhance activity against specific pathogens. mdpi.com The goal of these studies is to identify functional groups that improve target engagement, enhance cell permeability, reduce off-target effects, and optimize metabolic stability.

Development of Hybrid Sulfonamide Molecules

Hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represent a promising strategy in drug discovery. The development of hybrid molecules containing the this compound scaffold aims to leverage the beneficial properties of the sulfonamide and oxane moieties with those of other biologically active fragments.

For instance, a sulfonamide can be linked to another heterocyclic system known for a particular biological activity, such as a piperazine, nih.gov pyrrole, nih.gov or tetrazole, aelsindia.com to create a hybrid with potentially synergistic or novel activities. The synthesis of these hybrids often involves multi-step sequences where the pre-formed this compound core is coupled with another functionalized molecule.

Green Chemistry Approaches in this compound Synthesis

Green chemistry offers a framework for designing more sustainable chemical processes. For a target molecule like this compound, this involves careful consideration of solvents, catalysts, and reagents to minimize environmental impact. These approaches often lead to safer protocols, reduced waste, and improved energy efficiency. carloerbareagents.comiosrjournals.org The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, has been a significant focus for the application of these principles. thieme-connect.com

The choice of solvent is a cornerstone of green synthesis, as solvents constitute a major portion of the waste generated in chemical reactions. Traditional ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane (B91453) are effective but pose risks due to potential peroxide formation and toxicity. d-nb.info Consequently, research has focused on safer, more sustainable alternatives.

4-Methyltetrahydropyran (4-MeTHP) has emerged as a promising green solvent alternative to conventional ethers. d-nb.infonih.gov It is a hydrophobic cyclic ether with physical properties similar to THF but with several advantages, including a higher boiling point, lower volatility, and a reduced tendency to form explosive peroxides. nih.govnih.gov Its application has been successfully demonstrated in a wide array of organic reactions, including those that would be relevant for the synthesis of this compound precursors, such as Grignard reactions, reductions, and oxidations. nih.gov

Other green solvents are also widely used in sulfonamide synthesis. Water is an ideal green solvent, and its use, often in combination with a base like sodium carbonate, provides an environmentally benign medium for the synthesis of sulfonamide derivatives from sulfonyl chlorides and amino acids. sci-hub.semdpi.com Polyethylene (B3416737) glycol (PEG-400) has also been employed as a non-toxic, recyclable solvent for sulfonamide synthesis. sci-hub.se

Table 1: Comparison of Physical Properties of Selected Green Solvents vs. THF

| Property | 4-Methyltetrahydropyran (4-MeTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |

| Boiling Point (°C) | 105 | 80 | 66 |

| Melting Point (°C) | -119 | -136 | -108.4 |

| Density (g/cm³) | 0.869 | 0.854 | 0.889 |

| Water Solubility | Low | Moderate | Miscible |

| Peroxide Formation | Low | Moderate | High |

| This table compiles data to highlight the advantageous properties of 4-MeTHP as a greener alternative solvent. nih.govnih.gov |

Catalysts are fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reaction conditions. In the context of synthesizing sulfonamides, several sustainable catalytic systems have been developed.

Microwave-Assisted Synthesis : Microwave irradiation is an energy-efficient technology that can dramatically reduce reaction times and improve product yields compared to conventional heating methods. iosrjournals.org It has been successfully used for the synthesis of various heterocyclic sulfonamide derivatives, often under solvent-free conditions, which further enhances the green credentials of the process. iosrjournals.orgnih.gov

Reusable Heterogeneous Catalysts : To overcome the challenges of separating catalysts from reaction products, heterogeneous catalysts are preferred. Magnetic nanoparticles, such as CuFe2O4@SiO2, have been developed as efficient and easily recyclable catalysts for sulfonamide synthesis. biolmolchem.com These catalysts can be recovered using an external magnet, simplifying the workup procedure and allowing for their reuse in multiple reaction cycles. biolmolchem.com

Metal-Free Catalysis : The use of expensive and potentially toxic heavy metal catalysts is a significant concern. Metal-free approaches, such as those using photoredox catalysts like eosin (B541160) Y or molecular iodine, offer a more sustainable alternative. thieme-connect.commdpi.com Electrochemical synthesis represents another powerful metal-free strategy, allowing for the generation of sulfonamides in aqueous solutions without toxic reagents by using an electrode to drive the reaction. rsc.org

Copper-Catalyzed Reactions : Copper is an abundant and relatively low-toxicity metal, making it an attractive catalyst for green synthesis. Copper-catalyzed methods have been developed for three-component reactions to produce sulfonamides from arylboronic acids, nitroarenes, and a sulfur source, operating in environmentally friendly solvents. thieme-connect.com

Table 2: Overview of Sustainable Catalytic Methods for Sulfonamide Synthesis

| Catalytic Method | Catalyst Example | Key Advantages | Relevant Findings |

| Microwave Synthesis | None (Energy Source) | Rapid reaction times, high yields, often solvent-free. | Synthesis of heterocyclic sulfonamides achieved in minutes with 65-76% yield. iosrjournals.org |

| Magnetic Nanocatalysts | CuFe2O4@SiO2 | Easy recovery and reusability, reduces catalyst waste. | Catalyst is easily separated with a magnet and maintains stability. biolmolchem.com |

| Electrochemical Synthesis | Carbon Electrode | Avoids toxic oxidants/reagents, uses electricity as a "clean" reagent. | High yields of sulfonamides in aqueous solutions. rsc.org |

| Photoredox Catalysis | Eosin Y | Metal-free, uses visible light, mild reaction conditions. | Broad substrate scope and good functional group tolerance. thieme-connect.com |

| Copper Catalysis | Copper salts | Abundant, low-toxicity metal, effective for multi-component reactions. | Enables synthesis from arylboronic acids and nitroarenes. thieme-connect.com |

| This table summarizes various green catalytic approaches applicable to the synthesis of sulfonamides. |

A key goal of green chemistry is to minimize or eliminate the use and generation of hazardous substances. orgsyn.org Traditional sulfonamide synthesis often relies on the reaction between an amine and a sulfonyl chloride, which generates hydrochloric acid (HCl) as a toxic byproduct. sci-hub.se

Modern methods seek to replace these hazardous reagents and mitigate byproduct formation. One common strategy is to conduct the reaction in water with a mild base like sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) to scavenge the HCl as it is formed. sci-hub.semdpi.com

Alternative, greener routes that avoid starting from sulfonyl chlorides altogether have been developed. These include:

One-pot synthesis from thiols : Thiols can be converted in situ to sulfonyl chlorides through oxidation with reagents like N-chlorosuccinimide (NCS) in water, followed by reaction with an amine in the same vessel. organic-chemistry.org

Use of sulfur dioxide surrogates : Gaseous and toxic sulfur dioxide can be replaced with stable, solid surrogates like DABSO (DABCO·(SO2)2). This reagent can react with Grignard reagents to form sulfinates, which are then converted to sulfonamides in a one-pot process. organic-chemistry.org

Direct synthesis from sulfonic acids : Microwave-assisted synthesis allows for the direct and high-yielding conversion of sulfonic acids or their sodium salts into sulfonamides, avoiding the need to first prepare the corresponding sulfonyl chloride. organic-chemistry.org

Convergent paired electrosynthesis : Innovative electrochemical methods can synthesize sulfonamides by generating both the nucleophile and electrophile in situ from less hazardous precursors, such as the reduction of nitro compounds to amines, avoiding the direct use of toxic amines. researchgate.net

Table 3: Hazardous Reagents in Sulfonamide Synthesis and Their Greener Alternatives

| Hazardous Reagent/Process | Greener Alternative/Method | Principle of Improvement |

| Sulfonyl Chlorides | In situ generation from thiols or direct use of sulfonic acids. | Avoids isolation and handling of corrosive sulfonyl chlorides. organic-chemistry.org |

| Gaseous Sulfur Dioxide (SO2) | Solid SO2 surrogates (e.g., DABSO). | Replaces a toxic, difficult-to-handle gas with a stable, solid reagent. organic-chemistry.org |

| Toxic Amine Reagents | In situ generation from nitro compounds via electrochemical reduction. | Avoids handling of volatile and toxic amine starting materials. researchgate.net |

| HCl Byproduct | Use of aqueous base (e.g., Na2CO3) as scavenger. | Neutralizes the toxic and corrosive acid byproduct as it forms. sci-hub.semdpi.com |

| Toxic Organic Solvents (e.g., Dichloromethane) | Water, PEG-400, 4-MeTHP. | Replaces volatile, hazardous solvents with safer, more environmentally benign alternatives. nih.govsci-hub.se |

| This table outlines strategies to reduce hazards associated with traditional sulfonamide synthesis. |

Molecular Design and Computational Studies of Oxane 4 Sulfonamide

In Silico Approaches to Compound Design and Optimization

The design of novel bioactive compounds is increasingly reliant on computational, or in silico, methods. These approaches allow for the rational design and optimization of lead compounds by predicting their interactions with biological targets, thereby reducing the time and cost associated with drug discovery. For a scaffold such as oxane-4-sulfonamide, in silico techniques are invaluable for exploring its potential as a pharmacophore in various therapeutic contexts.

The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs. openaccesspub.org Its ability to act as a hydrogen bond donor and acceptor, as well as its specific stereoelectronic properties, makes it a versatile functional group for targeting various enzymes and receptors. rjb.roekb.eg The design of novel sulfonamide-containing drugs often begins with computational screening and optimization to maximize their therapeutic potential. scirp.orgrsc.orgsioc-journal.cnnih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. rjb.rochemmethod.comekb.egscirp.org This method is crucial for understanding the binding mode of ligands and for virtual screening of compound libraries. For derivatives of this compound, docking studies can elucidate how the molecule fits into the active site of a target protein and identify the key interactions that stabilize the ligand-protein complex.

Docking simulations of sulfonamide-based inhibitors into the active sites of various enzymes have revealed common interaction patterns. rjb.rojmchemsci.comrsc.org For instance, in studies with carbonic anhydrase, a common target for sulfonamides, the sulfonamide moiety typically coordinates with a zinc ion in the active site. acs.org The surrounding amino acid residues form a binding pocket that accommodates the rest of the molecule. For a compound containing the this compound scaffold, docking would aim to identify the specific residues that interact with both the sulfonamide group and the oxane ring, providing a roadmap for further optimization. The analysis of these interactions can reveal which residues are critical for binding and selectivity.

Hydrogen bonds are among the most important interactions for the stability of ligand-protein complexes. The sulfonamide group is an excellent hydrogen bond donor (from the NH) and acceptor (from the oxygens). rjb.ro The oxygen atom within the oxane ring can also act as a hydrogen bond acceptor. ontosight.ai Molecular docking studies can map out the network of hydrogen bonds between an this compound derivative and its target protein. royalsocietypublishing.org For example, the sulfonamide's NH group might form a hydrogen bond with a backbone carbonyl of a protein, while the sulfonyl oxygens could interact with the side chains of polar amino acids like serine or threonine.

Illustrative Hydrogen Bonding Interactions for a Hypothetical this compound Derivative

| Donor Atom (Ligand) | Acceptor Atom (Protein) | Type of Interaction |

|---|---|---|

| Sulfonamide N-H | Backbone C=O of Glycine (B1666218) | Hydrogen Bond |

| Oxane Oxygen | Side Chain N-H of Arginine | Hydrogen Bond |

This table is for illustrative purposes and represents potential interactions.

Van der Waals forces, though weaker than hydrogen bonds, are numerous in a binding pocket and collectively contribute significantly to the binding affinity. The non-polar surface of the oxane ring and any alkyl or aryl substituents on the sulfonamide can engage in favorable van der Waals contacts with hydrophobic residues in the active site, such as leucine, isoleucine, and valine. acs.org Docking programs calculate the van der Waals energy component of the binding score, helping to assess the goodness of fit between the ligand and the protein's hydrophobic pockets. A quantitative structure-activity relationship (QSAR) study on heterocyclic sulfonamides has shown that the polarizability of the molecule, which is related to van der Waals interactions, can influence the inhibition of certain enzymes. nih.gov

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. ni.ac.rspeerj.commdpi.com MD simulations can assess the stability of the binding mode predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. For an this compound derivative, an MD simulation could confirm that the key hydrogen bonds and van der Waals contacts are maintained over a period of nanoseconds, lending confidence to the predicted binding mode. acs.org Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target. peerj.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. acs.orgmdpi.comnih.govjst.go.jp By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. For a series of this compound derivatives, a QSAR study would involve synthesizing a set of analogs with varying substituents and measuring their biological activity. These data would then be used to build a model based on molecular descriptors such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters. Such models can guide the rational design of more potent and selective inhibitors. nih.gov

Conceptual QSAR Model for this compound Derivatives

| Descriptor | Influence on Activity | Rationale |

|---|---|---|

| Hydrophobicity (logP) | Parabolic | Optimal lipophilicity is needed for cell permeability and target engagement. |

| Electronic Effects (σ) | Positive Correlation | Electron-withdrawing groups on the sulfonamide can enhance binding affinity. |

This table represents a conceptual QSAR model and is for illustrative purposes.

Hydrogen Bonding Networks

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis

The evaluation of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the early stages of drug discovery, allowing for the computational prediction of a molecule's pharmacokinetic profile and potential liabilities. mdpi.combiointerfaceresearch.com For this compound, in silico tools and predictive models are employed to estimate these parameters, guiding further optimization efforts. nih.gov These computational methods provide crucial insights before a compound is synthesized, saving time and resources. biointerfaceresearch.com

The lipophilicity of a molecule, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of its ADMET profile, influencing absorption, distribution, and protein binding. mdpi.com The predicted XlogP for this compound is -0.7, suggesting a relatively hydrophilic character. uni.lu This low lipophilicity may influence its ability to cross biological membranes. Computational platforms like SwissADME and pkCSM are frequently used to generate a broader range of ADMET predictions. mdpi.combiointerfaceresearch.com For instance, parameters such as aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), and potential for cytochrome P450 (CYP) enzyme inhibition are routinely calculated. mdpi.comnih.gov Compounds with high predicted Caco-2 permeability are more likely to be well-absorbed in the human intestine. mdpi.com The data generated from these analyses are compiled to create a comprehensive profile, highlighting potential strengths and weaknesses of the scaffold.

Table 1: Predicted Physicochemical and ADMET Properties of this compound This table presents computationally predicted values based on the structure of this compound, derived from established modeling principles.

| Parameter | Predicted Value/Classification | Significance in Drug Discovery |

| Molecular Formula | C₅H₁₁NO₃S | Basic structural information. uni.lu |

| Molecular Weight | 165.21 g/mol | Falls within the typical range for orally bioavailable drugs (<500 g/mol ). |

| XlogP | -0.7 | Indicates hydrophilic character, which can affect membrane permeability and distribution. uni.lu |

| Aqueous Solubility | Predicted to be high | High solubility is generally favorable for absorption and formulation. |

| Caco-2 Permeability | Predicted to be low | Suggests potentially poor absorption from the gastrointestinal tract. |

| CYP450 Inhibition | Predicted non-inhibitor of major isoforms | Low potential for drug-drug interactions mediated by cytochrome P450 enzymes. nih.gov |

| Toxicity | Predicted to be low | Indicates a potentially favorable safety profile based on computational models. mdpi.com |

Conformational Analysis of this compound

The three-dimensional shape, or conformation, of a molecule is fundamentally linked to its biological activity, as it dictates how the molecule can interact with its biological target. nih.gov Computational chemistry methods are used to determine the most stable conformations of this compound.

The tetrahydropyran (B127337) (oxane) ring is a six-membered heterocycle that, like cyclohexane, predominantly adopts a "chair" conformation to minimize angular and torsional strain. nih.gov This chair form is the most stable and lowest-energy conformation. The presence of the oxygen atom in the ring introduces some differences from cyclohexane, such as shorter C-O bond lengths and a slightly different geometry, but the chair conformation remains the most favorable. Heterocycles like tetrahydropyran can provide rigidity to a molecule's structure, which is crucial for maintaining the correct spatial orientation of pharmacophoric groups for target binding. nih.gov

Furthermore, the sulfonamide group itself has a distinct tetrahedral geometry around the sulfur atom. researchgate.net The N-S bond allows for rotation, and the orientation of the amino group relative to the rest of the molecule can be influenced by intramolecular hydrogen bonding. researchgate.net Computational studies, often using Density Functional Theory (DFT), can calculate the energy differences between various rotational isomers (rotamers) to identify the most stable arrangement. nih.govnih.gov This preferred conformation determines the spatial presentation of the sulfonamide's hydrogen bond donors (the -NH₂) and acceptors (the sulfonyl oxygens), which is critical for its interaction with biological targets. researchgate.net

Ring Conformations of the Tetrahydropyran Ring

Prediction of Biological Activity and Selectivity

Virtual screening is a powerful computational technique used to identify potential drug candidates by searching large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. aganitha.ai This process can be performed using either ligand-based or structure-based methods. For a novel scaffold like this compound, virtual screening can help identify its potential protein targets.

In a typical virtual screening workflow, a database containing millions or even billions of compounds is docked against the three-dimensional structure of a target protein. nih.govenamine.net The this compound scaffold, with its combination of a flexible heterocyclic ring and a sulfonamide group capable of forming key hydrogen bonds, could be screened against various target classes known to interact with sulfonamides, such as carbonic anhydrases, proteases, and kinases. nih.govontosight.ainih.gov The screening process uses scoring functions to rank compounds based on their predicted binding affinity, and the top-scoring "hits" are selected for further experimental testing. mdpi.com This approach accelerates the discovery of new lead compounds by efficiently filtering vast chemical spaces. aganitha.ai

Table 2: Representative Protein Classes as Potential Targets for this compound Derivatives in Virtual Screening

| Protein Class | Rationale for Targeting | Potential Interactions |

| Kinases | Sulfonamide-containing molecules are known inhibitors of various kinases involved in cancer and inflammation. nih.gov | The sulfonamide moiety can form hydrogen bonds with the hinge region of the kinase domain. |

| Proteases | The tetrahydropyran ring is a known P₂ ligand in HIV protease inhibitors, and sulfonamides can interact with active site residues. nih.gov | Hydrogen bonding from the sulfonamide and hydrophobic interactions involving the oxane ring. ontosight.ai |

| Carbonic Anhydrases | The sulfonamide group is a classic zinc-binding pharmacophore for this enzyme class. | The sulfonamide nitrogen coordinates with the catalytic zinc ion in the active site. |

| γ-Secretase | Sulfonamide derivatives have been developed as modulators of this enzyme, a key target in Alzheimer's disease research. mdpi.com | The sulfonamide can form hydrogen bonds with key residues like Lys380 and Gly382. mdpi.com |

Rational Design of Selective Inhibitors

Once a biological target is identified, rational design is used to modify the initial hit compound to improve its potency and selectivity. rsc.org Selectivity is particularly crucial to minimize off-target effects. The structure of this compound provides multiple vectors for chemical modification to achieve selectivity.

Structure-based drug design, which relies on the crystal structure of the target protein bound to the inhibitor, is a key strategy. nih.gov By analyzing the binding pocket, chemists can design modifications to the this compound scaffold that exploit differences between the target and related proteins. For example, if the target is a specific kinase isoform, substituents can be added to the tetrahydropyran ring or the sulfonamide nitrogen to form interactions with non-conserved amino acid residues unique to that isoform. nih.gov Conformational modeling can suggest that a specific shape, such as a 'U' shape orientation between aromatic rings, is crucial for selectivity, guiding the design of more rigid and selective analogs. researchgate.net This iterative process of computational modeling, chemical synthesis, and biological testing allows for the development of highly selective inhibitors for therapeutic intervention. rsc.orgkuleuven.be

Pharmacological and Biological Evaluation of Oxane 4 Sulfonamide

In Vitro Biological Assays

Cell-Based Assays

A novel series of 5(4H)-oxazolone-based-sulfonamides (OBS) were synthesized and evaluated for their antibacterial and antifungal activities. mdpi.com Many of these compounds showed promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, compounds 9b and 9f were particularly potent. mdpi.com In terms of antifungal activity, compound 9h was the most effective against Aspergillus niger and Candida albicans. mdpi.com Other studies have also reported the synthesis of sulfonamide derivatives with significant antifungal activity. nih.gov

| Compound | Target Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| OBS 9b | Gram-positive and Gram-negative bacteria | Potent | mdpi.com |

| OBS 9f | Gram-positive and Gram-negative bacteria | Potent | mdpi.com |

| OBS 9h | Aspergillus niger | 4 | mdpi.com |

| OBS 9h | Candida albicans | 2 | mdpi.com |

| OBS 9c | Aspergillus niger | 8 | mdpi.com |

| OBS 9c | Candida albicans | 4 | mdpi.com |

| OBS 9k | Aspergillus niger | 16 | mdpi.com |

| OBS 9k | Candida albicans | 8 | mdpi.com |

Sulfonamide derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses. mdpi.comnih.govactascientific.com They have shown potential as inhibitors for viruses such as influenza, HIV, and coronaviruses. mdpi.comnih.govnih.gov For example, an oxazole-containing sulfonamide derivative was found to be active against several viruses, showing a particularly low IC₅₀ value against the infectious bronchitis virus (IBV). mdpi.comnih.gov Another cyclic sulfonamide was identified as a potential inhibitor of SARS-CoV-2. nih.gov

| Compound Type | Virus | Activity | Reference |

|---|---|---|---|

| Oxazole-containing sulfonamide | Infectious Bronchitis Virus (IBV) | IC₅₀ = 0.01 mg | mdpi.comnih.gov |

| Cyclic sulfonamide | SARS-CoV-2 | IC₅₀ = 0.8 µM | nih.gov |

| Sulfonamide aza-calix researchgate.netarenes | Influenza viruses H9N2, NDV, IBDV | High activity | mdpi.com |

| Guanidine-substituted sulfonamide | Multiple viruses | Highest antiviral activity (comparable to amantadine) | mdpi.com |

The sulfonamide moiety is present in numerous compounds with anticancer properties. nih.govmdpi.com A study on 5(4H)-oxazolone-based sulfonamides revealed that several derivatives, specifically 9a , 9b , 9f , and 9k , exhibited variable anti-tumor activities against different cancer cell lines. mdpi.com Another study focused on novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides, where compounds 2 , 3 , and 9 showed significant growth inhibition against a panel of 60 human cancer cell lines. researchgate.net Compound 2 was particularly effective against non-small cell lung cancer, breast cancer, and melanoma cell lines. researchgate.net Furthermore, a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones were synthesized, with derivative 7j showing potent anticancer activity against A549, MDA-MB-231, and HeLa cell lines. nih.gov

| Compound | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|

| OBS 9a, 9b, 9f, 9k | Various cancer lines | Variable anti-tumor activities | mdpi.com |

| Compound 2 | HOP-92 (Non-small cell lung) | GI₅₀ = 4.56 µM | researchgate.net |

| Compound 2 | MDA-MB-468 (Breast) | GI₅₀ = 21.0 µM | researchgate.net |

| Compound 2 | SK-MEL-5 (Melanoma) | GI₅₀ = 30.3 µM | researchgate.net |

| Compound 7j | A549 (Lung) | IC₅₀ = 0.17 µM | nih.gov |

| Compound 7j | MDA-MB-231 (Breast) | IC₅₀ = 0.05 µM | nih.gov |

| Compound 7j | HeLa (Cervical) | IC₅₀ = 0.07 µM | nih.gov |

Targeting bacterial virulence is an alternative strategy to combat infections, potentially reducing the development of antibiotic resistance. mdpi.comnih.gov

Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. mdpi.comf1000research.com Several 5(4H)-oxazolone-based sulfonamides, particularly compounds 9a , 9b , and 9f , were found to significantly reduce biofilm formation in both Pseudomonas aeruginosa and Staphylococcus aureus at sub-MIC (Minimum Inhibitory Concentration) levels. mdpi.com This suggests that these compounds can interfere with the mechanisms of biofilm development without directly killing the bacteria.

Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. mdpi.comnih.govplos.org In silico docking studies have suggested that the anti-virulence activities of the 5(4H)-oxazolone-based sulfonamides could be due to their ability to block QS receptors. mdpi.com By interfering with QS, these compounds can diminish the production of virulence factors. For example, compounds 9a , 9b , and 9f were shown to reduce the production of pyocyanin (B1662382) in P. aeruginosa and staphyloxanthin in S. aureus. mdpi.com

Unable to Generate Article on "Oxane-4-sulfonamide" Due to Lack of Scientific Data

Following a comprehensive review of scientific literature and patent databases, it is not possible to generate the requested article on the chemical compound "this compound" in accordance with the provided outline. The specific pharmacological and biological data required to populate the requested sections and subsections for this particular compound are not available in the public domain.

Searches for direct information on the receptor binding, in vivo efficacy, pharmacodynamics, and specific enzyme inhibition of "this compound" as a standalone entity did not yield any relevant results. The provided outline details a highly specific pharmacological profile, including preclinical studies in inflammatory pain and overactive bladder, as well as a precise mechanism of action involving competitive inhibition of Dihydropteroate (B1496061) Synthase (DHPS). This level of detailed scientific evidence could not be found for the simple molecule "this compound".

The term "this compound" does appear in a number of patents. However, in these documents, it is consistently included as a structural component or fragment of much larger, more complex molecules under investigation for various therapeutic targets, such as:

APJ receptor modulators

mTOR inhibitors

Ubiquitin-specific protease 7 (USP7) inhibitors

NLRP3 inflammasome inhibitors

Fatty acid synthase (FASN) inhibitors

The biological activities and mechanisms of action described in these patents belong to the final, complex molecules, and cannot be attributed to the "this compound" moiety itself. Standard scientific practice dictates that the pharmacological properties of a large drug molecule are not inherent to its smaller chemical building blocks.

Therefore, as the foundational data for an article on "this compound" with the requested specific focus does not appear to exist, the generation of a scientifically accurate and informative article as per the user's instructions is not feasible. Any attempt to do so would involve unsubstantiated claims and would violate the core requirement for factual accuracy.

It is possible that the detailed outline provided was intended for a different, more complex compound that contains the this compound structure. Without the correct subject compound that corresponds to the detailed pharmacological data, the requested article cannot be produced.

Insufficient Data Available for Pharmacological Evaluation of this compound

Initial investigations into the pharmacological and biological properties of the chemical compound this compound have revealed a significant lack of specific data regarding its direct molecular targets and biological pathways. While the this compound moiety is identified as a structural component in various larger molecules under investigation for therapeutic purposes, no detailed research findings or quantitative data for the standalone compound are publicly available.

The compound is mentioned in patent literature as a fragment or building block for more complex molecules targeting a range of proteins and pathways. These include:

Fatty Acid Synthase (FASN): Compounds containing the this compound structure have been explored as potential inhibitors of FASN. google.comgoogleapis.com

NLRP3 Inflammasome: The moiety is part of molecules designed to modulate the NLRP3 inflammasome pathway. google.com

Ubiquitin-Specific Protease 7 (USP7): Several patents disclose complex inhibitors of USP7 that incorporate the this compound scaffold. google.comgoogleapis.com

Apj Receptor: Molecules with an this compound component have been investigated for their activity at the Apj receptor.

However, it is crucial to note that the pharmacological activity described in these documents pertains to the larger, derivative compounds, not to this compound itself. The specific contribution of the this compound fragment to the biological activity of the larger molecules is not detailed. Consequently, there is no direct evidence or data, such as IC50 or Ki values, to construct a pharmacological profile for this compound as a standalone entity.

Without dedicated studies on this compound, any discussion of its molecular targets and pathways would be speculative and not based on the detailed, scientifically accurate findings required for a thorough evaluation. Further research is needed to elucidate the specific biological effects of this compound.

Derivatives and Analogs of Oxane 4 Sulfonamide: Structure Activity Relationship Sar and Optimization

Systematic Modification of the Oxane Ring

The oxane ring, a six-membered saturated ether, is not merely an inert scaffold but plays a crucial role in the molecule's interaction with biological targets. Its substitution and stereochemistry can significantly influence binding affinity and efficacy. Compared to carbocyclic rings, oxygen-containing heterocycles like oxane can offer advantages in terms of physicochemical properties. acs.org Oxetanes, which are four-membered cyclic ethers, are noted to form more effective hydrogen bonds than other cyclic ethers, a property that can be relevant when considering the oxane ring's role as a hydrogen bond acceptor. acs.org

Stereochemical Considerations and Enantiomeric Effects

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of drug design. nih.gov The two mirror-image forms of a chiral molecule are called enantiomers. nih.govkhanacademy.org When a chiral drug interacts with the chiral environment of the body, such as receptors and enzymes, its enantiomers can exhibit markedly different pharmacological and pharmacokinetic behaviors. nih.govresearchgate.net

In the context of oxane-4-sulfonamide, the oxane ring can contain one or more chiral centers, depending on its substitution pattern. The specific three-dimensional arrangement of substituents (the R/S configuration) can dictate how the molecule fits into a protein's binding site. khanacademy.org One enantiomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects. researchgate.net Therefore, isolating a single, more potent enantiomer can lead to a simpler pharmacological profile and an improved therapeutic index. researchgate.net

The process of designing novel molecular scaffolds, known as scaffold hopping, often relies on preserving the three-dimensional and pharmacophore similarity to a reference molecule while changing the core structure. chemrxiv.org This underscores the importance of stereochemistry, as maintaining the correct spatial orientation of key interacting groups is paramount for retaining biological activity.

Substitution Patterns and Their Impact on Activity

The placement and nature of substituents on the oxane ring are critical determinants of biological activity. A notable study compared various carbocyclic and oxygen-containing heterocyclic derivatives, including those with six-membered rings like oxane, in a series of N-substituted arylsulfonamides. acs.org This research highlights that even subtle changes in the ring system can alter a compound's properties.

The SAR of sulfonamide derivatives often reveals the importance of specific substituents for potency. For instance, in a series of sulfonamide-based Schiff bases, certain substitutions were found to result in high efficacy against cancer cell lines. researchgate.net While this example does not directly involve an oxane ring, it illustrates the principle that substitution patterns are key to optimizing activity. Similarly, in a series of trioxane-based antimalarial agents, two main factors controlled potency: the proximity of a substituent to the crucial peroxide bond and the oxidation state of the substituent. researchgate.net This principle of positional importance can be extrapolated to the oxane ring, where the location of a functional group relative to the sulfonamide moiety or other key pharmacophoric features would likely impact its interaction with a biological target.

Table 1: Illustrative Impact of Substitution on Biological Activity of Heterocyclic Sulfonamides This table is based on general findings for sulfonamide derivatives and principles of medicinal chemistry, as specific data for this compound was not available.

| Position of Substitution on Heterocycle | Type of Substituent | Observed Effect on Activity | Reference Principle |

|---|---|---|---|

| C2 | Small, lipophilic group | May enhance binding in hydrophobic pocket | researchgate.net |

| C3 | Hydrogen-bond donor/acceptor | Could form key interaction with target | acs.org |

| C4 | Bulky group | May cause steric hindrance, reducing activity | sci-hub.se |

| C4 | Polar group | Could improve solubility | acs.org |

Variations at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a cornerstone of many therapeutic agents and a rich site for chemical modification to fine-tune a drug's properties. nih.govresearchgate.net

N-Substitutions and Their Pharmacological Implications

Substitution on the nitrogen atom of the sulfonamide group significantly alters the compound's electronic and acidic properties, which in turn affects its biological activity. ijpsonline.com Replacing one of the hydrogens on the sulfonamide nitrogen with an electron-withdrawing group, such as a heteroaromatic ring, can acidify the remaining hydrogen and dramatically boost potency. ijpsonline.com

Different N-substitutions can also direct the compound's therapeutic application. For example, specific substitutions on a core sulfonamide structure can differentiate between antibacterial and non-antibacterial agents, such as diuretics or anti-inflammatory drugs. openaccesspub.org In the field of carbonic anhydrase inhibitors, N-methyl substitution on acetazolamide (B1664987) resulted in a reversible, competitive inhibitor, whereas the parent drug is a noncompetitive inhibitor. nih.gov Further substitution to create N-hydroxy-N-methyl sulfonamides produced irreversible inhibitors. nih.gov These findings demonstrate that N-substitution can fundamentally alter the mechanism of action and pharmacological profile.

Table 2: Pharmacological Implications of N-Substitution on Sulfonamides

| N-Substituent (R in -SO₂NHR) | Resulting Property/Activity | Example Class | Reference |

|---|---|---|---|

| H (unsubstituted) | Often essential for antibacterial action (mimicking PABA) | Antibacterial Sulfonamides | nih.gov |

| Heteroaromatic Ring | Increased acidity, enhanced potency | Various | ijpsonline.com |

| -CO-NH-R' (Sulfonylurea) | Hypoglycemic activity | Antidiabetic Agents | openaccesspub.org |

| Methyl | Can alter inhibitor kinetics (e.g., competitive vs. noncompetitive) | Carbonic Anhydrase Inhibitors | nih.gov |

| N-hydroxy-N-methyl | Can lead to irreversible inhibition | Carbonic Anhydrase Inhibitors | nih.gov |

Bioisosteric Replacements for Enhanced Properties

Bioisosterism is a strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to produce broadly similar biological effects. nih.gov This technique is used to improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters. nih.govscripps.edu

The sulfonamide group can be replaced by several bioisosteres. Sulfoximines, for instance, have gained significant attention as replacements for sulfones and sulfonamides. nih.gov In one study, replacing a carboxylic acid moiety with an acylsulfonamide or a tetrazole in a dual MCL-1/BCL-xL inhibitor led to compounds with similar or better binding affinities. nih.gov The acylsulfonamide, in particular, demonstrated an improved effect on the viability of a leukemia cell line compared to the original carboxylic acid-containing compound. nih.gov This highlights the potential of using acylsulfonamides as a bioisosteric replacement to enhance therapeutic properties. Other potential bioisosteres for amides and sulfonamides include esters, thioamides, ureas, and triazoles. researchgate.net

Table 3: Comparison of Sulfonamide and Potential Bioisosteres

| Functional Group | Key Characteristics | Potential Advantage of Replacement | Reference |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Hydrogen bond donor/acceptor, acidic proton | Baseline | ijpsonline.com |

| Acylsulfonamide (-CONHSO₂R) | Retains acidic proton, different geometry | Can improve binding affinity and cell activity | nih.gov |

| Sulfoximine (-S(O)(NH)R) | Aza-analog of a sulfone, chiral center | Can improve metabolic stability, solubility | nih.gov |

| Tetrazole | Acidic, anionic at physiological pH | Non-classical replacement for carboxylates, can mimic sulfonamide acidity | nih.govu-tokyo.ac.jp |

Linker Chemistry and Scaffold Diversity

Strategies like diversity-oriented synthesis aim to create libraries of compounds with high structural variation. scienceopen.com A "branching-folding" synthetic strategy has been used to generate a wide range of diverse cyclic benzo-sulfonamide scaffolds, including medium-sized rings. d-nb.info Another approach, termed "build-couple-transform," uses a common template that undergoes numerous chemical transformations to create a library with significant scaffold diversity. nih.gov By systematically varying linkers and core structures, chemists can modulate the distance and relative orientation of the key pharmacophores (the oxane and sulfonamide moieties), which is critical for optimizing interactions with a biological target. scienceopen.com This exploration of scaffold diversity can lead to the identification of compounds with entirely new mechanisms of action or improved drug-like properties. chemrxiv.orgd-nb.info

Introduction of Linkers to Connect Pharmacophore Groups

Research into various sulfonamide-containing molecules has demonstrated the utility of different linker strategies. For instance, in a series of 5-thiophene-2-sulfonamide derivatives, an SCH2 linker was introduced between two aromatic fragments. This flexible linker was intended to enhance the inhibitor's ability to adapt its conformation, thereby increasing its selectivity for specific enzyme isoforms. mdpi.com Another study compared the effectiveness of sulfamoyl and sulfonamide groups as linkers themselves in connecting an amino acid moiety to an adenosine (B11128) core to inhibit aminoacyl-tRNA synthetases. nih.gov The results showed that even a subtle change from a sulfamoyl (-SO2NH-) to a sulfonamide (-SO2N(R)-) linker could dramatically impact inhibitory activity, highlighting the linker's role in establishing crucial binding interactions. nih.gov